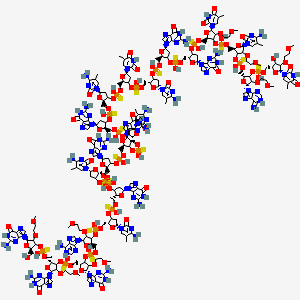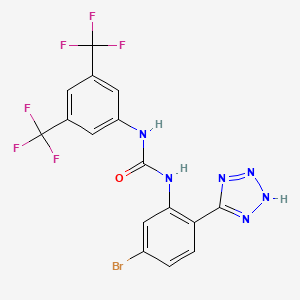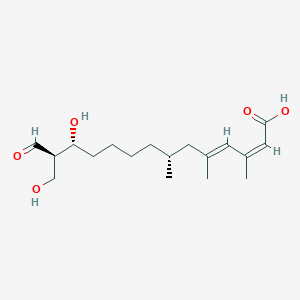
Chromophore (lys-tyr-gly)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The LYS-TYR-GLY chromophore is a crucial component found in various fluorescent proteins (FPs). These proteins, initially discovered in 1962, have revolutionized the study of living systems by enabling visualization of biological processes in vivo. GFP-like FPs come in a wide range of colors, each with specialized properties for imaging biological targets within living cells .
Vorbereitungsmethoden
Synthetic Routes:: The LYS-TYR-GLY chromophore forms as a result of post-translational modifications within the protein structure. It arises from specific amino acid residues—lysine (LYS), tyrosine (TYR), and glycine (GLY)—and their interactions.
Industrial Production:: While the industrial production of isolated LYS-TYR-GLY chromophores is less common, it is essential to understand their formation within the context of fluorescent proteins.
Analyse Chemischer Reaktionen
Arten von Reaktionen:: Der Chromophor durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen beeinflussen seine photophysikalischen Eigenschaften.
Häufige Reagenzien und Bedingungen::Oxidation: Sauerstoff oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄).
Substitution: Verschiedene Nucleophile (z. B. Hydroxidionen, Amine).
Hauptprodukte:: Die Hauptprodukte, die aus diesen Reaktionen resultieren, umfassen verschiedene Formen des Chromophors, von denen jede unterschiedliche Farben emittiert.
Wissenschaftliche Forschungsanwendungen
Der LYS-TYR-GLY -Chromophor findet Anwendungen in verschiedenen Disziplinen:
Zellbiologie: Als Biomarker zur Visualisierung zellulärer Prozesse.
Biomedizin: Überwachung der Genexpression, Proteinlokalisierung und intrazellulärer Eigenschaften.
Drogen-Screening: Erleichterung des schnellen Screenings von Medikamentenkandidaten.
5. Wirkmechanismus
Die Fluoreszenz des Chromophors beruht auf seiner einzigartigen Struktur und den Wechselwirkungen mit benachbarten Aminosäuren. Bei Anregung mit sichtbarem Licht emittiert er Fluoreszenz, so dass Forscher zelluläre Ereignisse verfolgen können.
Wirkmechanismus
The chromophore’s fluorescence arises from its unique structure and interactions with neighboring amino acids. Upon excitation with visible light, it emits fluorescence, allowing researchers to track cellular events.
Vergleich Mit ähnlichen Verbindungen
Obwohl LYS-TYR-GLY einzigartig ist, ist es wichtig, ihn mit anderen Chromophoren zu vergleichen. Ähnliche Verbindungen umfassen solche, die in anderen fluoreszierenden Proteinen gefunden werden, wie z. B. das bekannte grün fluoreszierende Protein (GFP).
Eigenschaften
Molekularformel |
C17H22N4O4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-[(4Z)-2-[(1S)-1,5-diaminopentyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C17H22N4O4/c18-8-2-1-3-13(19)16-20-14(17(25)21(16)10-15(23)24)9-11-4-6-12(22)7-5-11/h4-7,9,13,22H,1-3,8,10,18-19H2,(H,23,24)/b14-9-/t13-/m0/s1 |
InChI-Schlüssel |
WMFQEYFPYHFWRF-GFAPJHNFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CCCCN)N)CC(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CCCCN)N)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-1-[(2S)-2-[[(2S,3S)-1-Chloro-6-(diaminomethylideneamino)-2-hydroxyhexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]azanium](/img/structure/B10776362.png)
![(3Z,6S)-6-Chloro-1-(2-{[(5-chloro-1-benzothiophen-3-yl)methyl]amino}ethyl)-3-({2-[(2R)-2-piperidinyl]ethyl}imino)-2-piperazinol](/img/structure/B10776364.png)
![4-(6-{[(4-Methylcyclohexyl)amino]methyl}-1,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)benzoic Acid](/img/structure/B10776370.png)
![(2S)-1-(3H-Indol-3-yl)-3-{[5-(6-isoquinolinyl)-3-pyridinyl]oxy}-2-propanamine](/img/structure/B10776373.png)

![(3,4,8b-Trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl) N-(2-ethylphenyl)carbamate](/img/structure/B10776376.png)
![(4R,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B10776382.png)
![2-[[4-(2-Carboxyethyl)-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776385.png)

![(9alpha,13beta,17beta)-2-[(1z)-But-1-En-1-Yl]estra-1,3,5(10)-Triene-3,17-Diol](/img/structure/B10776395.png)

![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)

![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)
